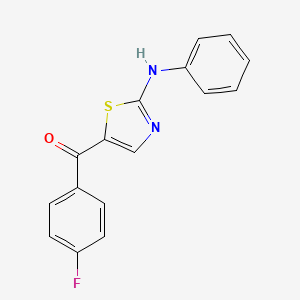

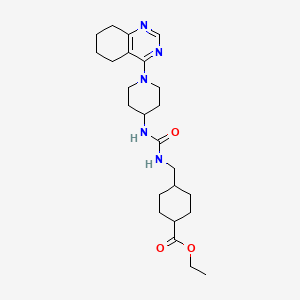

Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate, is a complex molecule that appears to be related to a family of compounds with heterocyclic structures, specifically those containing thiophene rings. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, the synthesis of bisthiazole and bisthiolane derivatives from Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate involves treatment with carbon disulfide and halo compounds . Another related synthesis involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . Additionally, the synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates is achieved through the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds . These methods may provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure and properties of similar compounds have been characterized using various spectroscopic techniques. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy . Theoretical calculations, such as DFT and AIM studies, were also employed to evaluate the molecular structure and interactions . These approaches could be applied to analyze the molecular structure of Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate.

Chemical Reactions Analysis

The reactivity of related compounds has been studied, providing insights into possible chemical reactions. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were found to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . This suggests that the compound of interest may also exhibit reactivity with various reagents, leading to the formation of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been explored through experimental and theoretical studies. The thermodynamic parameters, vibrational analysis, and binding energy of intermolecular interactions have been calculated for compounds like ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These properties are crucial for understanding the stability and reactivity of the compound. The local reactivity descriptors, such as Fukui functions and electrophilicity indices, are also analyzed to determine the reactive sites within the molecule . These analyses could be extended to Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate to predict its behavior in various chemical environments.

科学的研究の応用

Synthesis and Characterization

A significant portion of the research involving Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate focuses on its synthesis and characterization, laying the groundwork for exploring its potential applications. Studies have demonstrated various synthesis pathways, revealing the compound's complex structural attributes and potential for further chemical modifications. For example, the synthesis and characterization of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate involved detailed spectral analysis, providing insights into similar compounds' chemical properties and behavior (Idhayadhulla, Surendra Kumar, & Nasser, 2010).

Antimicrobial and Antioxidant Studies

Research into the antimicrobial and antioxidant capabilities of related thiophene derivatives has uncovered promising results, suggesting potential biomedical applications. For instance, compounds derived from similar thiophene structures have exhibited significant antimicrobial activity against a range of bacterial and fungal strains, as well as notable antioxidant properties. This implies that Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate could have potential applications in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anticancer Activity

The exploration of thiophene derivatives for anticancer activity has revealed that compounds with similar structures can inhibit the growth of cancer cells. For example, derivatives utilizing thiophene incorporated thioureido substituents as precursors have shown potent anticancer activity against colon HCT-116 human cancer cell lines. This suggests that Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate may also have potential as a precursor in the synthesis of novel anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Electrochemical and Electrochromic Properties

Investigations into the electrochemical and electrochromic properties of polymers derived from related compounds have shown that the introduction of different acceptor groups can significantly affect these properties. Such studies highlight the potential for utilizing Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate in the development of novel electrochromic materials and devices. The detailed analysis of these properties provides a foundation for future research aimed at enhancing the performance and application scope of such materials (Hu et al., 2013).

作用機序

Target of Action

The compound “Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Thiazole derivatives often interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazole derivatives can have a variety of effects depending on their specific targets .

Action Environment

In general, factors such as pH, temperature, and the presence of other molecules can affect the action of a compound .

特性

IUPAC Name |

ethyl 4,5-dimethyl-2-[[2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S3/c1-4-28-19(25)17-11(2)12(3)31-18(17)22-16(24)10-30-20-21-15(9-29-20)13-6-5-7-14(8-13)23(26)27/h5-9H,4,10H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRDTGLLVXTAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide](/img/structure/B2541980.png)

![Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B2541981.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2541986.png)

![N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/no-structure.png)

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine](/img/structure/B2541990.png)

![[4-(Pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2541991.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2542001.png)